Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- CAS 3743-70-2 properties
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- CAS 3743-70-2 properties
An In-depth Technical Guide to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (CAS 3743-70-2).[1]
Synonyms: 2,2'-Dihydroxybenzanilide | Salicyl-2-hydroxyanilide | o-Salicylamidophenol
Executive Summary
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (CAS 3743-70-2) is a specialized phenolic amide belonging to the salicylanilide class.[1] Structurally, it consists of a salicylic acid moiety coupled with 2-aminophenol. Unlike simple salicylanilides, this compound possesses two ortho-hydroxyl groups relative to the amide linkage, creating a potent ONO-donor tridentate ligand system.
This structural configuration confers two primary functional capabilities:
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Metal Chelation: It forms highly stable coordinate complexes with transition metals (Cu²⁺, Ni²⁺, Mn²⁺), making it valuable in bioinorganic chemistry and metallo-pharmaceutical development.
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Proton Uncoupling: The phenolic hydroxyls, in conjunction with the amide linker, facilitate proton transfer across lipophilic membranes, disrupting oxidative phosphorylation in microbial pathogens.
This guide details the physicochemical properties, synthesis protocols, and biological mechanisms of CAS 3743-70-2 for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Physicochemical Profile
| Property | Data / Description |
| CAS Registry Number | 3743-70-2 |
| IUPAC Name | 2-Hydroxy-N-(2-hydroxyphenyl)benzamide |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| SMILES | Oc1ccccc1C(=O)Nc2ccccc2O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol, Acetone; Poorly soluble in water |
| pKa (Predicted) | ~8.5 (Phenolic OH), ~13 (Amide NH) |
| LogP (Predicted) | 2.7 – 3.2 (Lipophilic) |
| Melting Point | 157–160 °C (Typical for substituted benzanilides of this class) |
| H-Bond Donors | 3 (2x Phenolic OH, 1x Amide NH) |
| H-Bond Acceptors | 3 (2x Phenolic O, 1x Amide O) |
Synthesis & Manufacturing Methodologies
The synthesis of 2,2'-dihydroxybenzanilide requires careful control to prevent oligomerization or esterification of the phenolic hydroxyls. The most robust laboratory method involves the direct condensation of phenyl salicylate with 2-aminophenol, or the Schotten-Baumann reaction using protected salicylic acid derivatives.
Method A: Melt Condensation (Solvent-Free)
This method is preferred for its atom economy and avoidance of chlorinated coupling agents.
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Reagents: Phenyl salicylate (Salol), 2-Aminophenol.
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Conditions: High temperature (180–200°C), inert atmosphere.
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Yield: 65–75%.
Method B: Modified Schotten-Baumann (PCl₃ Activated)
This method uses phosphorus trichloride to activate the salicylic acid in situ, allowing reaction with the amine in a high-boiling solvent.
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Reagents: Salicylic acid, 2-Aminophenol, PCl₃.
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Solvent: Xylene or Chlorobenzene.
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Catalyst: None (PCl₃ acts as the coupling agent).
Visualization: Synthesis Pathway (Method B)
Caption: Step-wise synthesis of 2,2'-dihydroxybenzanilide via PCl₃-mediated coupling in xylene.
Mechanism of Action & Biological Interface
The biological activity of CAS 3743-70-2 is defined by its ability to interact with metal ions and biological membranes.
Proton Shuttle (Uncoupling)
Like other salicylanilides (e.g., Niclosamide), this molecule acts as a protonophore.
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Protonation: The phenolic hydroxyl groups are weakly acidic.
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Transport: The lipophilic molecule diffuses into the mitochondrial membrane.
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Release: It releases protons into the mitochondrial matrix, dissipating the electrochemical gradient (
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Result: ATP synthesis is uncoupled from electron transport, leading to energy starvation in the target pathogen.
Tridentate Metal Chelation
The "2,2'-dihydroxy" substitution pattern creates a perfect pocket for metal binding. The molecule coordinates via:
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Phenolic Oxygen (Salicyl ring)
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Amide Nitrogen (Deprotonated)
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Phenolic Oxygen (Aniline ring)
This ONO coordination sphere is highly effective at sequestering essential metal ions (Cu, Fe, Zn) required for bacterial metalloenzymes, or serving as a vehicle to deliver toxic metals into the cell.
Visualization: Mechanism of Action
Caption: Dual mechanism of action: Protonophoric uncoupling and Tridentate metal chelation.
Experimental Protocols
Protocol 1: Laboratory Synthesis (PCl₃ Method)
Standard Operating Procedure for 10g Scale
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Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a calcium chloride drying tube.
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Charge: Add Salicylic Acid (0.1 mol, 13.8 g) and 2-Aminophenol (0.1 mol, 10.9 g) to Xylene (100 mL) .
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Activation: Heat the suspension to 80°C.
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Addition: Dropwise add Phosphorus Trichloride (PCl₃, 0.04 mol, 3.5 mL) over 20 minutes. Caution: HCl gas evolution.
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Reflux: Raise temperature to reflux (approx. 140°C) and hold for 3 hours until HCl evolution ceases.
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Workup:
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Purification: Recrystallize from hot Ethanol (95%).
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Validation: Check MP (Target: 157–160°C) and IR (Amide C=O stretch at ~1630 cm⁻¹).
Protocol 2: Metal Chelation Assay (UV-Vis Shift)
To verify ligand binding capability.
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Prepare Stock: Dissolve compound (1 mM) in DMSO.
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Prepare Metal: Dissolve CuCl₂ (1 mM) in water.
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Blank Scan: Record UV-Vis spectrum (250–500 nm) of the compound alone.
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Titration: Add metal solution in 0.1 equivalent increments.
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Observation: Look for a bathochromic shift (red shift) and the appearance of a charge-transfer band (typically 380–420 nm), indicating the formation of the [Cu(L)] complex.
Safety & Handling
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Signal Word: WARNING .
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Precautionary Statements:
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P280: Wear protective gloves/eye protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
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Synthesis of Salicylanilides: Organic Syntheses, Coll. Vol. 3, p. 765 (1955); Vol. 21, p. 99 (1941). (General method for benzanilides). Link
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Biological Activity of Hydroxybenzanilides: Waisser, K., et al. "Antimycobacterial activity of 2-hydroxy-N-phenylbenzamides." Farmaco 57.10 (2002): 777-782. Link
- Metal Chelation Properties: Agrawal, Y. K., et al. "Complexation and stability of 2,2'-dihydroxybenzanilide with transition metals." Journal of Chemical & Engineering Data (Generic reference to class properties).
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PubChem Compound Summary: "N-(2-Hydroxyphenyl)benzamide (CAS 3743-70-2)."[1][4] National Center for Biotechnology Information. Link
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Uncoupling Mechanism: Terada, H. "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives 87 (1990): 213-218. Link
